N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a morpholinosulfonyl group, a benzoyl group, and a piperidine carboxamide structure, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(morpholinosulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with N-phenylpiperidine-1-carboxamide in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinosulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The morpholinosulfonyl group can enhance the compound’s binding affinity to these targets, while the benzoyl and piperidine groups contribute to its overall stability and bioactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(morpholinosulfonyl)benzoyl)-N-methylpiperidine-1-carboxamide
- N-(4-(morpholinosulfonyl)benzoyl)-N-ethylpiperidine-1-carboxamide
Uniqueness
N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities, stability, and reactivity, making it particularly valuable in certain research contexts.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylbenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c27-22(19-9-11-21(12-10-19)32(29,30)25-15-17-31-18-16-25)26(20-7-3-1-4-8-20)23(28)24-13-5-2-6-14-24/h1,3-4,7-12H,2,5-6,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNVQZFABVMHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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